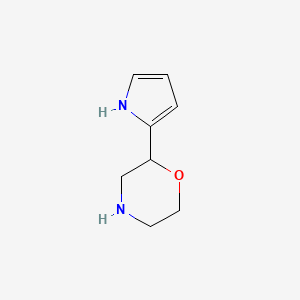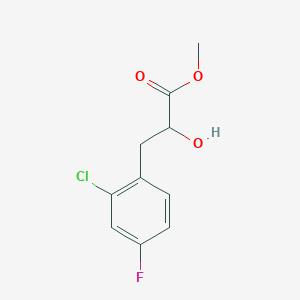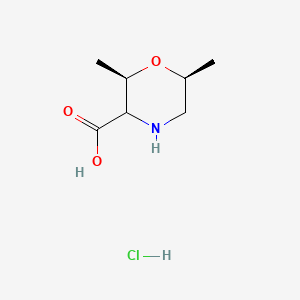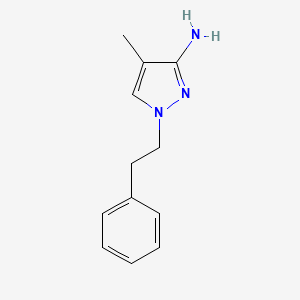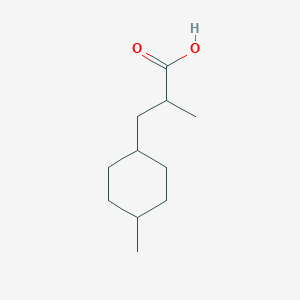
1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine is a chemical compound with the molecular formula C14H20N2O. It is a derivative of benzofuran and piperazine, combining the structural features of both these compounds. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-allylphenol.
Iodocyclization: This step involves the iodocyclization of 2-allylphenol to form the benzofuran ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions used in these reactions include dichloromethane, methanol, and silica gel for purification . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine can be compared with other benzofuran derivatives, such as:
2-Methyl-2,3-dihydrobenzofuran: This compound shares the benzofuran core but lacks the piperazine moiety.
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
The uniqueness of this compound lies in its combined structural features of benzofuran and piperazine, which may confer distinct biological activities and applications.
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]piperazine |
InChI |
InChI=1S/C14H20N2O/c1-11-8-13-9-12(2-3-14(13)17-11)10-16-6-4-15-5-7-16/h2-3,9,11,15H,4-8,10H2,1H3 |
InChI-Schlüssel |
XVDLFBGQAGRYJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(O1)C=CC(=C2)CN3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


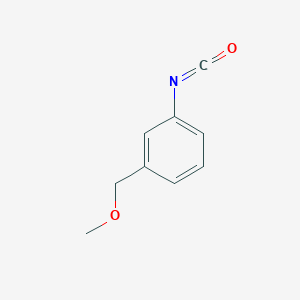
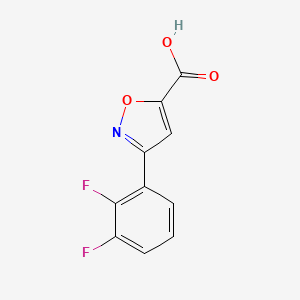
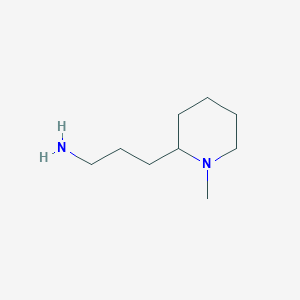
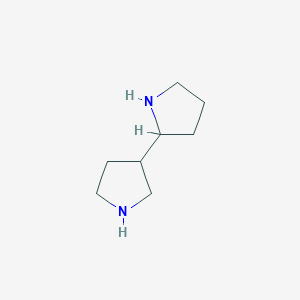
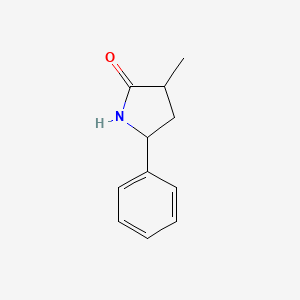
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)

![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
